Introduction: The Strategic Importance of Benzo[b]thiophene-6-carbaldehyde
Introduction: The Strategic Importance of Benzo[b]thiophene-6-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of Benzo[b]thiophene-6-carbaldehyde
Benzo[b]thiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this versatile family of compounds, Benzo[b]thiophene-6-carbaldehyde stands out as a pivotal synthetic intermediate. The aldehyde functional group at the 6-position serves as a highly reactive handle for molecular elaboration, enabling the construction of complex architectures for drug discovery and the development of novel organic functional materials.[4]
This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and synthetic utility of Benzo[b]thiophene-6-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Physicochemical and Spectroscopic Profile
The fundamental properties of a molecule are critical for its application in synthesis and material design. Benzo[b]thiophene-6-carbaldehyde is a solid at room temperature, and its identity is confirmed through a combination of physical measurements and spectroscopic analysis.
Physical and Chemical Identity
| Property | Value | Source |
| CAS Number | 6386-80-7 | [4] |
| Molecular Formula | C₉H₆OS | [5] |
| Molecular Weight | 162.21 g/mol | [4][5] |
| Appearance | White to pale yellow solid | [6] |
| InChI Key | HOPOWIYNQUFRTR-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Spectroscopy is indispensable for the unambiguous structural elucidation of Benzo[b]thiophene-6-carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides a clear map of the hydrogen atoms. The aldehyde proton is the most deshielded, appearing as a sharp singlet typically in the δ 9.8–10.2 ppm region. The protons on the bicyclic ring system will appear in the aromatic region (δ 7.0–9.0 ppm), with their specific chemical shifts and coupling constants dictated by their positions relative to the sulfur atom and the electron-withdrawing aldehyde group. For comparison, the aldehyde proton of the related Benzo[b]thiophene-3-carbaldehyde resonates at 10.13 ppm.[4][7]
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¹³C NMR : The carbon spectrum is characterized by the downfield resonance of the carbonyl carbon, expected around δ 185-195 ppm. The carbon atoms of the fused aromatic rings give rise to a series of signals in the δ 120–150 ppm range. In the 3-carbaldehyde isomer, the carbonyl carbon appears at 185.5 ppm.[4][7]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the aromatic aldehyde, typically found in the region of 1670–1700 cm⁻¹. For the related Benzo[b]thiophene-2-carbaldehyde, this peak is observed at 1672 cm⁻¹.[8]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), Benzo[b]thiophene-6-carbaldehyde will show a prominent molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.[9]
Part 2: Synthesis of Benzo[b]thiophene-6-carbaldehyde
The introduction of a formyl group onto the benzo[b]thiophene scaffold is a key synthetic challenge. While various methods exist for the formylation of aromatic systems, the Vilsmeier-Haack reaction is a classic and effective choice for electron-rich heterocycles. The synthesis of the 6-isomer specifically would typically involve starting from an appropriately substituted precursor or achieving regioselective formylation of the parent benzo[b]thiophene, which can be challenging as substitution often favors the 2- or 3-positions.
Below is a representative, field-proven protocol for the formylation of a related heterocycle, which illustrates the core principles applicable to the synthesis of Benzo[b]thiophene-6-carbaldehyde.
Illustrative Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis of Benzo[b]thiophene-2-carbaldehyde and serves as a validated template for formylation reactions on this scaffold.[8] The causality behind this choice lies in the high reactivity of the Vilsmeier reagent (a chloroinimium salt) as an electrophile, which readily attacks the electron-rich thiophene ring.
Step-by-Step Methodology:
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Reagent Preparation : In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The reaction is exothermic and forms the Vilsmeier reagent. Maintain the temperature at 0 °C during the addition.
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Substrate Addition : After the formation of the reagent is complete, add a solution of the starting benzo[b]thiophene in the same solvent dropwise to the reaction mixture.
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Reaction Progression : Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
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Extraction and Purification : Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure carbaldehyde.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Part 3: Chemical Reactivity and Synthetic Transformations
The synthetic versatility of Benzo[b]thiophene-6-carbaldehyde stems from the dual reactivity of its aldehyde moiety and the aromatic core.
Transformations at the Carbaldehyde Moiety
The aldehyde group is a prime site for introducing molecular diversity through a variety of well-established transformations.
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Nucleophilic Addition and Condensation : The electrophilic carbonyl carbon readily undergoes attack by nucleophiles.
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Wittig Reaction : Converts the aldehyde into a 6-vinyl-benzo[b]thiophene derivative, providing a route to extend conjugation. The choice of phosphorus ylide dictates the structure of the resulting alkene.[4]
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Imine/Hydrazone Formation : Reaction with primary amines, hydrazines, or hydroxylamines yields the corresponding imines (Schiff bases), hydrazones, and oximes. Acylhydrazones derived from benzo[b]thiophene precursors have shown significant antimicrobial activity.[3]
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Reductive Amination : A two-step or one-pot reaction involving imine formation followed by reduction (e.g., with NaBH₃CN) to furnish secondary or tertiary amines.
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Oxidation : The aldehyde can be easily oxidized to the corresponding Benzo[b]thiophene-6-carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction : The aldehyde is readily reduced to the corresponding 6-(hydroxymethyl)benzo[b]thiophene using mild reducing agents such as sodium borohydride (NaBH₄).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
